molecular formula C19H20N6 B280327 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile

Cat. No.: B280327
M. Wt: 332.4 g/mol
InChI Key: BDJZAFHGXFNFFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications.

Mechanism of Action

The mechanism of action of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile is not fully understood. However, it has been reported to act as a potent inhibitor of certain enzymes that are involved in the development of cancer and other diseases. Additionally, it has also been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth and proliferation of cancer cells, and reduce inflammation. Additionally, it has also been reported to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile in lab experiments is its high potency and selectivity towards certain enzymes. Additionally, it has a relatively simple synthesis method and can be easily synthesized in large quantities. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the research on 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile. One of the primary areas of research is in the development of new drugs for the treatment of cancer and other diseases. Additionally, it may also be studied for its potential as an anti-inflammatory agent and in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
In conclusion, this compound is a chemical compound that has shown significant potential for various scientific research applications. Its high potency and selectivity towards certain enzymes make it a promising candidate for the development of new drugs for the treatment of cancer and other diseases. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile involves the reaction of 4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1,2,3,4a,5,6,7,8-octahydronaphthalene-2-carbonitrile with ammonia in the presence of a palladium catalyst. This method has been reported to have a high yield and is relatively simple.

Scientific Research Applications

2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-4a,5,6,7-tetrahydro-1,3,3(4H)-naphthalenetricarbonitrile has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research has been in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. Additionally, it has also been studied for its potential as an anti-inflammatory agent.

Properties

Molecular Formula

C19H20N6

Molecular Weight

332.4 g/mol

IUPAC Name

2-amino-4-(1-ethyl-3-methylpyrazol-4-yl)-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C19H20N6/c1-3-25-9-16(12(2)24-25)17-14-7-5-4-6-13(14)15(8-20)18(23)19(17,10-21)11-22/h6,9,14,17H,3-5,7,23H2,1-2H3

InChI Key

BDJZAFHGXFNFFT-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Canonical SMILES

CCN1C=C(C(=N1)C)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N

Origin of Product

United States

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